molecular formula C10H5BrF3NO B1520179 3-Bromo-4-hydroxy-8-trifluoromethylquinoline CAS No. 854778-26-0

3-Bromo-4-hydroxy-8-trifluoromethylquinoline

Cat. No. B1520179
CAS RN: 854778-26-0
M. Wt: 292.05 g/mol
InChI Key: YIVXMXIGZYUWAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-8-trifluoromethylquinoline is a chemical compound with the molecular formula C10H5BrF3NO . It appears as an off-white amorphous powder .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 3rd position, a hydroxy group at the 4th position, and a trifluoromethyl group at the 8th position .


Physical And Chemical Properties Analysis

This compound is an off-white amorphous powder . It has a molecular weight of 292.05 g/mol .

Scientific Research Applications

Modulating Single-Molecule Magnet Behavior

The synthesis and magnetic characterization of dinuclear Dy(III) complexes, incorporating 3-Bromo-4-hydroxy-8-trifluoromethylquinoline derivatives, have demonstrated their potential in modulating magnetic relaxation behaviors. These complexes show varied anisotropic barriers, indicating their utility in the design of materials with tunable magnetic properties. This research underscores the significance of this compound in the development of advanced magnetic materials (Wang et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been explored for their role in the functionality of OLEDs. Studies on tris(8-hydroxyquinoline)aluminum(III) (Alq3) have highlighted its efficacy as an electron transport material and emitting layer in OLEDs. The research into the electronic transitions and structural stability of Alq3 derivatives provides crucial insights for optimizing OLED performance and durability (Halls & Schlegel, 2001).

Fluorescent Probes and Protecting Groups

Advancements in fluorescent probe technology and photoremovable protecting groups have been achieved through modifications of this compound. The development of novel fluorescent isoquinoline derivatives and their application as photolabile protecting groups sensitive to multiphoton excitation highlight the compound's versatility in biochemical and medical research (Balog et al., 2011; Fedoryak & Dore, 2002).

Catalysis and Synthetic Chemistry

The compound's utility extends to catalysis, where it acts as an efficient ligand in copper-catalyzed hydroxylation of aryl halides. This application facilitates the direct transformation of aryl halides to phenols, showcasing the role of this compound in synthetic chemistry and pharmaceutical manufacturing (Yang et al., 2011).

Metallo-Supramolecular Chemistry

In metallo-supramolecular chemistry, this compound derivatives are pivotal in forming novel complexes. These complexes find applications in creating supramolecular sensors and emitting devices, demonstrating the compound's contribution to the development of new materials with unique electronic and optical properties (Albrecht et al., 2008).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . This means it is toxic if swallowed and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-15-8-5(9(7)16)2-1-3-6(8)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXMXIGZYUWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671091
Record name 3-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854778-26-0
Record name 3-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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